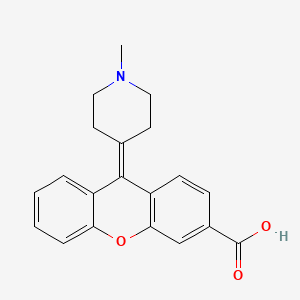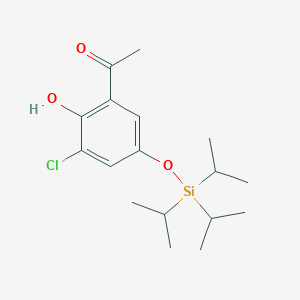
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and triisopropylsilanyloxy group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the protection of the hydroxy group on the phenyl ring using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the chloro group via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triisopropylsilanyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-tert-butylphenyl)ethanone
Uniqueness
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is unique due to the presence of the triisopropylsilanyloxy group, which imparts distinct physicochemical properties such as increased steric bulk and lipophilicity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
CAS No. |
796119-13-6 |
|---|---|
Molecular Formula |
C17H27ClO3Si |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-[3-chloro-2-hydroxy-5-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27ClO3Si/c1-10(2)22(11(3)4,12(5)6)21-14-8-15(13(7)19)17(20)16(18)9-14/h8-12,20H,1-7H3 |
InChI Key |
IXYQLYXGBSZZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Cl)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
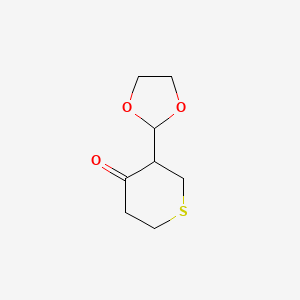
![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
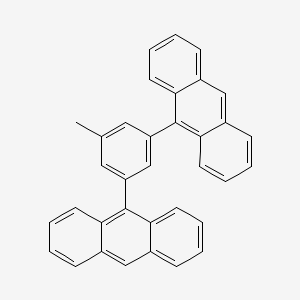
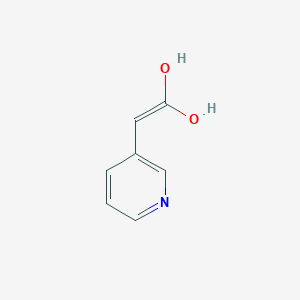
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
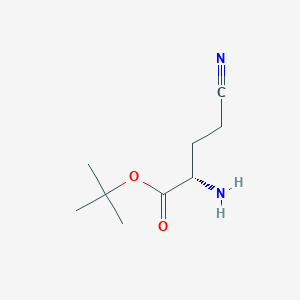
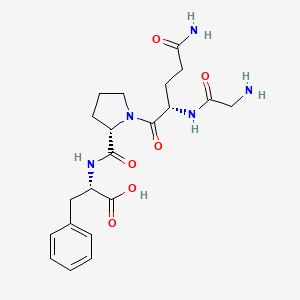
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)
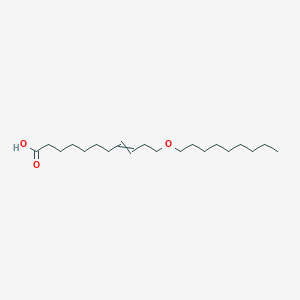
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)
